1-(4-Cyano-3-(difluoromethyl)phenyl)hydrazine
Description
Properties
Molecular Formula |
C8H7F2N3 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-hydrazinylbenzonitrile |
InChI |
InChI=1S/C8H7F2N3/c9-8(10)7-3-6(13-12)2-1-5(7)4-11/h1-3,8,13H,12H2 |
InChI Key |
VLMNFTVPSYNQFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)C(F)F)C#N |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
- The aromatic ring substituted with cyano and difluoromethyl groups can be prepared by electrophilic aromatic substitution or via functional group transformations on pre-functionalized aromatic compounds.
- For example, 4-cyano-3-(difluoromethyl)aniline or its derivatives can be synthesized by selective fluorination and cyanation reactions on a phenyl ring.
Introduction of the Hydrazine Group
- The hydrazine group is typically introduced by converting the aromatic amine into a diazonium salt followed by reduction or by nucleophilic displacement of a suitable leaving group with hydrazine hydrate.
- Hydrazine hydrate is often used in excess under reflux in solvents such as ethanol or methanol to facilitate substitution.
One-Pot Cyclization and Hydrazine Addition
- In some cases, (ethoxymethylene)malononitrile is reacted with substituted aryl hydrazines to form 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, demonstrating regioselective cyclization that can be adapted for compounds with difluoromethyl substituents.
- This method involves refluxing aryl hydrazine with the malononitrile derivative under nitrogen atmosphere, followed by chromatographic purification.
Protection and Deprotection Strategies
- When sensitive functional groups are present, amino protection (e.g., with phthaloyl chloride) followed by fluorination and hydrazine substitution can be employed to prevent side reactions.
- Deprotection is achieved using ammonium hydroxide or hydrazine hydrate under controlled temperatures to yield the free hydrazine derivative.
Reaction Conditions and Purification
- Reactions are typically conducted under inert atmosphere (nitrogen) to avoid oxidation.
- Solvents such as ethanol, methanol, chloroform, or dimethyl sulfoxide are commonly used.
- Reaction temperatures range from 0 °C (for sensitive steps) to reflux conditions (~78 °C for ethanol).
- Purification involves extraction, drying over magnesium sulfate or sodium sulfate, filtration, rotary evaporation, and silica gel column chromatography or recrystallization.
Representative Data Table of Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Starting material synthesis | Selective fluorination and cyanation | Variable | Requires regioselective control |
| Hydrazine substitution | Hydrazine hydrate, ethanol, reflux, N2 | 47–70 | Yields depend on substituents and solvent |
| Protection (if needed) | Phthaloyl chloride, DMAP, TEA, DMSO | High | Protects amino groups during fluorination |
| Deprotection | Ammonium hydroxide or hydrazine hydrate | Moderate | Gentle conditions prevent side reactions |
| Purification | Column chromatography, recrystallization | >80 | Essential for isolating pure hydrazine derivative |
Spectroscopic and Analytical Confirmation
- The final compound is characterized by nuclear magnetic resonance (NMR) spectroscopy including ^1H, ^13C, and ^19F NMR to confirm the aromatic, cyano, and difluoromethyl groups.
- High-resolution mass spectrometry (HRMS) confirms molecular weight.
- Infrared spectroscopy (IR) identifies characteristic cyano (C≡N) stretching bands near 2200 cm^-1.
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyano-3-(difluoromethyl)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitriles.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include azides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Cyano-3-(difluoromethyl)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Cyano-3-(difluoromethyl)phenyl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Physicochemical Properties
The table below compares substituent configurations, molecular weights, and key properties of structurally related phenylhydrazines:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The cyano group (-CN) in the target compound provides stronger electron withdrawal than -CF₃ or -Cl, enhancing electrophilicity at the hydrazine moiety for nucleophilic reactions .
- Lipophilicity: The difluoromethyl group (-CF₂H) offers a balance between lipophilicity and polarity, contrasting with the higher hydrophobicity of -CF₃ (e.g., in the iodo-trifluoromethyl analog) .
- Steric Effects: Bulky substituents like iodine (in the iodo-trifluoromethyl analog) reduce reactivity in condensation reactions compared to the target compound’s smaller -CN and -CF₂H groups .
Research Findings and Challenges
- Reactivity: The target compound’s -CN group accelerates Schiff base formation compared to -CF₃ or -Cl analogs, as observed in pyridazinone synthesis (e.g., 29.3% yield for 6-(4-methylphenyl)-2-phenylpyridazin-3(2H)-one) .
- Stability: Difluoromethyl groups exhibit greater hydrolytic stability than trifluoromethyl analogs, reducing byproduct formation in aqueous conditions .
- Challenges: Limited commercial availability of 1-(4-cyano-3-(difluoromethyl)phenyl)hydrazine necessitates optimized synthetic routes, contrasting with well-established protocols for -CF₃ or -Cl analogs .
Biological Activity
1-(4-Cyano-3-(difluoromethyl)phenyl)hydrazine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a hydrazine moiety attached to a phenyl ring, which is substituted with a cyano group and a difluoromethyl group. The structural formula can be represented as follows:
This structure contributes to its unique chemical properties, influencing its interactions with biological systems.
1-(4-Cyano-3-(difluoromethyl)phenyl)hydrazine exhibits various biological activities primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation, which may contribute to its anticancer properties.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially making it useful in treating infections.
- Antifungal Activity : Research indicates that similar hydrazine derivatives can exhibit antifungal effects against various phytopathogenic fungi, suggesting a potential for agricultural applications.
Biological Activity Overview
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Enzyme inhibition related to cell proliferation | |
| Antimicrobial | Interaction with microbial cell membranes | |
| Antifungal | Disruption of fungal cell function |
Case Studies and Research Findings
- Anticancer Properties : A study demonstrated that derivatives of hydrazine compounds showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via caspase activation and modulation of the cell cycle .
- Antifungal Activity : In a comparative study, several hydrazone derivatives were tested against Botrytis cinerea and Rhizoctonia solani. The results indicated that compounds with similar structures to 1-(4-Cyano-3-(difluoromethyl)phenyl)hydrazine exhibited strong antifungal activity, with EC50 values comparable to established fungicides .
- Insecticidal Properties : Research into related compounds targeting insect ryanodine receptors revealed that some derivatives demonstrated moderate to high insecticidal activity against pests like Plutella xylostella. The binding affinity to the receptor was assessed using molecular docking techniques, indicating potential for development as new insecticides .
Structure-Activity Relationship (SAR)
The biological activity of 1-(4-Cyano-3-(difluoromethyl)phenyl)hydrazine can be influenced by its structural features:
- Electron-Withdrawing Groups : The presence of cyano and difluoromethyl groups enhances lipophilicity and stability, which may improve biological interactions.
- Positioning of Functional Groups : Variations in the position of substituents on the phenyl ring can significantly affect the compound's reactivity and biological efficacy .
Q & A
Basic Research Questions
Q. What synthetic routes are available for 1-(4-Cyano-3-(difluoromethyl)phenyl)hydrazine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via hydrazine hydrate reactions with precursor ketones or esters. For example, acetohydrazide intermediates (e.g., from ethyl chloroacetoacetate) react with aromatic aldehydes under reflux in ethanol or THF. Critical parameters include temperature control (70–80°C), stoichiometric ratios (1:1.2 hydrazine:carbonyl precursor), and catalyst use (e.g., acetic acid for cyclization). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is essential to isolate the product .
Q. Which analytical techniques are most effective for structural elucidation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify hydrazine protons (δ 6.5–8.0 ppm) and cyano/difluoromethyl groups (δ 110–120 ppm for CN; F NMR for CF).
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water) with UV detection (254 nm) ensures purity (>95%). High-resolution MS confirms molecular ion peaks (e.g., [M+H]).
- X-ray Crystallography : Resolves stereoelectronic effects of substituents on crystal packing .
Q. What are the stability and storage requirements for this compound?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert gas (argon) at –20°C in amber vials. Decomposition occurs above 225°C, releasing cyanide and fluorine byproducts. Regular stability testing via TLC or DSC is advised .
Advanced Research Questions
Q. How do the difluoromethyl and cyano groups influence reactivity in heterocyclic synthesis?
- Methodological Answer : The electron-withdrawing cyano group activates the phenyl ring for nucleophilic substitution, while the difluoromethyl group enhances lipophilicity and metabolic stability. In cyclocondensation reactions (e.g., with diketones), these substituents direct regioselectivity toward 1,3,4-thiadiazine or pyrazole derivatives. DFT calculations (B3LYP/6-31G*) predict transition states favoring 5-membered ring formation .
Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate binding to active sites (e.g., kinase domains) using the compound’s 3D structure (optimized via Gaussian09).
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity against cancer cell lines .
Q. How can contradictions in spectroscopic data across studies be resolved?
- Methodological Answer : Discrepancies in NMR shifts or MS fragmentation patterns often arise from solvent effects or tautomerism. Validate data by:
- Repeating experiments under standardized conditions (DMSO-d6 for NMR; ESI+ for MS).
- Comparing with computed spectra (ChemDraw or ACD/Labs).
- Cross-referencing crystallographic data (CCDC entries) for bond-length validation .
Q. What strategies mitigate side reactions during hydrazone formation?
- Methodological Answer : Competing hydrolysis or oxidation is minimized by:
- Using anhydrous solvents (DMF, THF) and molecular sieves.
- Adding antioxidants (e.g., BHT) to prevent radical formation.
- Employing microwave-assisted synthesis (100°C, 20 min) to accelerate kinetics and reduce decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
